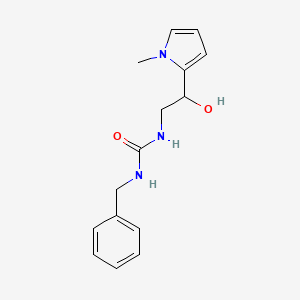

1-benzyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-benzyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as BPPU and is widely used in laboratory experiments due to its unique properties. BPPU has been studied for its potential therapeutic applications in various diseases, making it an essential compound in the field of medicinal chemistry.

Aplicaciones Científicas De Investigación

- Details : Some derivatives of this compound have shown good antimicrobial potential . Researchers have explored its effectiveness against bacteria, fungi, or other microorganisms.

- Details : Substituted derivatives of this compound were screened for in vitro cytotoxic activity against various cancer cell lines (e.g., BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells) . Investigating its potential as an anticancer agent is crucial.

- Details : This compound acts as a radical photoinitiator (PI) for UV-curable resins. It facilitates crosslinking of polymers upon UV radiation exposure, making it useful for exterior coating applications .

- Details : Researchers have used this compound to synthesize indole derivatives. For example, it can be involved in the construction of 1-hydroxyindole-3-carboxylates and phytoalexins . These derivatives have diverse biological activities.

- Details : The benzylic position in this compound can undergo free radical bromination and nucleophilic substitution reactions. The benzylic hydrogen can be removed to form a resonance-stabilized intermediate, leading to various products .

- Details : Benzylic halides exhibit different reaction pathways. Primary benzylic halides typically react via SN2, while secondary and tertiary benzylic halides follow an SN1 pathway due to resonance stabilization of the carbocation .

Antimicrobial Potential

Cytotoxic Activity

Photoinitiator for Polymer Crosslinking

Indole Derivatives Synthesis

Free Radical Bromination and Nucleophilic Substitution

SN1 and SN2 Reactions at Benzylic Halides

Propiedades

IUPAC Name |

1-benzyl-3-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-18-9-5-8-13(18)14(19)11-17-15(20)16-10-12-6-3-2-4-7-12/h2-9,14,19H,10-11H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXOIBBAKZWTBDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2478494.png)

![(5-chlorothiophen-2-yl)(2-morpholino-5,7-dihydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)methanone](/img/structure/B2478499.png)

![5-Phenyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2478503.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-carboxamide](/img/structure/B2478512.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)

![3-tert-Butylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2478516.png)